

High-performance liquid chromatography (HPLC) method for Anagrelide quantification

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Compound of Interest

Compound Name: Anagrelide Hydrochloride

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Application Note: A Validated HPLC Method for the Quantification of Anagrelide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Anagrelide in pharmaceutical formulations. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies. The protocol employs a reversed-phase C18 column with UV detection, providing excellent separation and quantification of Anagrelide.

Introduction

Anagrelide is a medication used to treat essential thrombocythemia, a condition characterized by the overproduction of platelets.[1][2] It functions by inhibiting the maturation of platelets from megakaryocytes.[2][3] The precise mechanism of action is not fully elucidated but is known to involve the inhibition of phosphodiesterase III (PDE III).[2][3] Given its critical therapeutic role, it is imperative to have a reliable analytical method for the quantification of Anagrelide in pharmaceutical dosage forms to ensure product quality and consistency. This document provides a detailed protocol for an HPLC method that has been validated in accordance with ICH guidelines.[4]



Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Instrument	Waters Alliance liquid chromatography (Model 2695) with a diode array detector (Model 2996) or equivalent[4]
Column	Kromasil C18 (150 x 4.6 mm; 5μm)[4]
Mobile Phase	Phosphate buffer (pH 2.5) : Acetonitrile (75:25 v/v)[4]
Flow Rate	1.0 mL/min[4]
Detection Wavelength	250 nm[4]
Injection Volume	10 μL[4]
Column Temperature	25°C[4]
Run Time	Approximately 8 minutes[1]

Preparation of Solutions

Buffer Preparation (Phosphate buffer, pH 2.5): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 800 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid and make up the volume to 1000 mL with water. Filter the solution through a 0.45 μ m membrane filter.[4]

Mobile Phase Preparation: Mix the prepared phosphate buffer (pH 2.5) and acetonitrile in a ratio of 75:25 (v/v). Degas the mobile phase by sonication before use.[4]



Standard Stock Solution Preparation (1000 μ g/mL): Accurately weigh 10 mg of Anagrelide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.[1]

Working Standard Solution Preparation (100 μ g/mL): From the standard stock solution, prepare a working standard solution of 100 μ g/mL by appropriate dilution with the mobile phase.[4]

Sample Preparation (from Capsules): Take the contents of five "Agrylin" (1.0 mg) capsules and transfer them to a 50 mL volumetric flask. Add approximately 30 mL of the diluent (phosphate buffer pH 2.5 and acetonitrile in a 50:50 v/v ratio) and sonicate for 25 minutes. Make up the volume with the diluent to obtain a final concentration of 100 μ g/mL. Filter the solution through a 0.45 μ m membrane filter before injection.[4]

Method Validation Summary

The HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[4] The results are summarized in the tables below.

Table 2: Linearity Data

Concentration Range (µg/mL)	Correlation Coefficient (r²)
5-30	> 0.99[5]
20-120	Linear[1]
4-12	> 0.99[6]

Table 3: Accuracy (Recovery) Data

Concentration Level	Mean Recovery (%)
50%	99.4 - 100.3[7]
100%	99.4 - 100.3[7]
150%	99.4 - 100.3[7]



Table 4: Precision Data

Precision Type	% RSD
Intra-day	1.1[7]
Inter-day	1.5[7]

Table 5: LOD and LOQ

Parameter	Value (μg/mL)
Limit of Detection (LOD)	0.019[7]
Limit of Quantification (LOQ)	0.054[7]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Anagrelide was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The drug was found to be stable in aqueous and basic conditions but showed some degradation in acidic, peroxide, and under UV light and sunlight exposure.[1] The developed method was able to successfully separate the degradation products from the parent drug.[4]

Protocols

Protocol 1: HPLC Analysis of Anagrelide

- Prepare the mobile phase, standard, and sample solutions as described above.
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
- Set the detection wavelength to 250 nm.[4]
- Inject 10 μL of the blank (mobile phase), followed by the standard solution, and then the sample solution into the HPLC system.



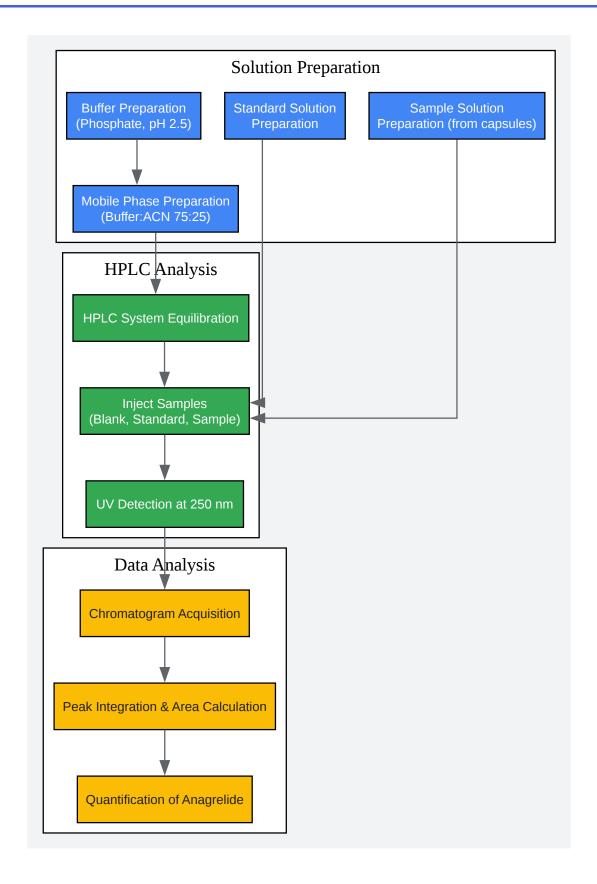
- Record the chromatograms and determine the peak area for Anagrelide. The retention time for Anagrelide is expected to be approximately 4.8 minutes under these conditions.[4]
- Calculate the concentration of Anagrelide in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study

- Acid Degradation: To a stock solution of Anagrelide, add a suitable amount of acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before injection.
- Base Degradation: To a stock solution of Anagrelide, add a suitable amount of base (e.g., 0.1 N NaOH) and heat if necessary. Neutralize the solution before injection.
- Oxidative Degradation: Treat the Anagrelide stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Keep the solid drug and drug solution at an elevated temperature (e.g., 60°C) for a specified period.
- Photodegradation: Expose the drug solution to UV light for a specified period.
- Analyze the stressed samples using the developed HPLC method and observe for any degradation peaks.

Visualizations

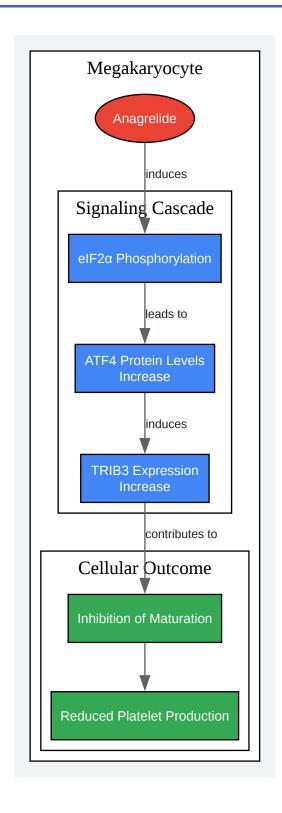




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Caption: Experimental workflow for Anagrelide quantification by HPLC.





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Caption: Proposed signaling pathway for Anagrelide's anti-megakaryopoietic activity.[8]

Conclusion



The HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of Anagrelide in pharmaceutical dosage forms. The method is also stability-indicating, as it can effectively separate the drug from its degradation products. This validated method can be readily implemented in a quality control laboratory for the routine analysis of Anagrelide.

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- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Anagrelide quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667381#high-performance-liquid-chromatography-hplc-method-for-anagrelide-quantification]

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